molecular formula C26H37NO3 B130182 [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether CAS No. 155056-63-6

[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether

Cat. No.: B130182
CAS No.: 155056-63-6
M. Wt: 411.6 g/mol
InChI Key: KTBRGUBCCOJFFI-UHFFFAOYSA-N
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Description

[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether (CAS: 155056-63-6, molecular formula: C₂₆H₃₇NO₃, molecular weight: 411.58) is a nitroaromatic ether characterized by a dodecyl chain substituted with a 4-ethylphenyl group and a 2-nitrophenyl ether moiety . This compound is notable for its applications in advanced sensor technologies, including:

  • Optical ion/gas sensors: Utilized in polymer films for rapid response due to dimer-monomer equilibria of porphyrin complexes .
  • Mg²⁺-selective membranes: Studied for impedance characteristics in ion-selective electrodes .
    Its extended alkyl chain and aromatic substituents enhance hydrophobicity, making it suitable for stable integration into polymeric matrices. Purity ranges from 95% to 98%, with commercial availability in quantities up to 5 g .

Properties

IUPAC Name

1-[12-(4-ethylphenyl)dodecoxy]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-2-23-18-20-24(21-19-23)15-11-9-7-5-3-4-6-8-10-14-22-30-26-17-13-12-16-25(26)27(28)29/h12-13,16-21H,2-11,14-15,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBRGUBCCOJFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCCCCCCCCCCCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391670
Record name ETH 8045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155056-63-6
Record name 1-[[12-(4-Ethylphenyl)dodecyl]oxy]-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155056-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETH 8045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Ethylphenol with Dodecyl Bromide

The first step involves the nucleophilic substitution of dodecyl bromide with 4-ethylphenol under basic conditions. Potassium carbonate (K₂CO₃) is typically employed as the base, while dimethylformamide (DMF) serves as the solvent. The reaction is conducted at reflux temperatures (120–130°C) for 12–24 hours, achieving yields of 75–85%.

Key Reaction Parameters:

  • Molar Ratio: A 1:1.2 molar ratio of 4-ethylphenol to dodecyl bromide ensures complete conversion of the phenol.

  • Solvent: DMF enhances solubility of the hydrophobic dodecyl bromide and facilitates nucleophilic attack.

  • Temperature: Prolonged reflux prevents side reactions such as elimination or oligomerization.

The intermediate, 4-ethylphenyldodecane, is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials and byproducts.

Etherification with 2-Nitrophenol

The second step couples 4-ethylphenyldodecane with 2-nitrophenol using a Mitsunobu-like reaction or nucleophilic aromatic substitution. Potassium carbonate again acts as the base, with DMF or dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds at 80–90°C for 6–8 hours, yielding the final product at 70–80% purity.

Mechanistic Insights:

  • The nitro group in 2-nitrophenol activates the aromatic ring for electrophilic substitution, directing the alkoxy group to the ortho position.

  • Steric hindrance from the dodecyl chain necessitates elevated temperatures to overcome kinetic barriers.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies highlight DMF as the superior solvent for both steps due to its high polarity and ability to stabilize transition states. Substituting DMF with DMSO reduces yields by 15–20%, likely due to increased viscosity impeding mass transfer.

Catalytic Enhancements

The addition of catalytic iodide salts (e.g., KI) accelerates the alkylation step by generating a more reactive dodecyl iodide intermediate in situ. This modification improves yields to 88–90%.

Temperature and Time Profiling

  • Alkylation: Reducing the reaction time to 8 hours at 130°C maintains yields at 80% while minimizing thermal degradation.

  • Etherification: Extending the reaction time to 10 hours at 85°C enhances conversion rates to 85%, though prolonged heating risks nitro group reduction.

Analytical Characterization

The final product is characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃, 400 MHz) displays distinct peaks for the dodecyl chain (δ 1.2–1.4 ppm), ethyl group (δ 1.2 ppm, triplet), and aromatic protons (δ 6.8–8.1 ppm).

  • Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 411.58 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using a C18 column with acetonitrile/water (80:20) mobile phase.

Industrial-Scale Production Considerations

Scaling up the synthesis introduces challenges:

  • Heat Management: Exothermic reactions require jacketed reactors with precise temperature control.

  • Solvent Recovery: DMF is distilled and reused to reduce costs, though residual moisture must be minimized to prevent hydrolysis.

  • Byproduct Mitigation: Silica gel filtration and recrystallization from ethanol/water mixtures enhance purity to >98%.

Comparative Analysis with Alternative Methods

Alternative routes, such as Ullmann coupling or phase-transfer catalysis, have been explored but exhibit limitations:

  • Ullmann Coupling: Requires expensive copper catalysts and yields ≤60% due to side reactions.

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide improves reaction rates in biphasic systems but complicates product isolation.

The classical two-step method remains preferred for its balance of efficiency and scalability.

Scientific Research Applications

Chemistry

  • Plasticizer in Ion-Selective Electrodes : [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether is primarily used as a plasticizer in the preparation of PVC membrane cocktails. It enhances the flexibility and ion-selectivity of electrode membranes, particularly in magnesium-selective membrane electrodes .
  • Synthesis and Material Science : The compound serves as an intermediate in organic synthesis and is utilized in the development of new materials for various applications, including sensors and membranes .

Biology

  • Membrane Dynamics Studies : Its lipophilic nature makes it an ideal candidate for studying membrane dynamics and lipid interactions. This property allows researchers to investigate how lipophilic compounds affect cell membranes and biological processes .
  • Biosensor Development : The compound is employed in developing biosensors for detecting ions and molecules in biological samples, leveraging its compatibility with biological systems .

Medicine

  • Electrode Materials : In medical applications, this compound is used to manufacture electrode materials that are crucial for various diagnostic devices, enhancing their performance and reliability .

Industry

  • Manufacturing Applications : The compound finds use in industrial processes where its properties as a plasticizer are beneficial. It contributes to the production of flexible materials that are essential for various applications in manufacturing .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to [12-(4-ethylphenyl)dodecyl] 2-nitrophenyl ether:

2-Nitrophenyl Octyl Ether (NPOE)
  • CAS : 37682-29-4
  • Formula: C₁₄H₂₁NO₃
  • Molecular Weight : 251.32
  • Key Properties :
    • Density: 1.04 g/mL (25°C)
    • Boiling Point: 197–198°C at 11 mmHg .
  • Applications :
    • Supported Liquid Membranes (SLMs) : Acts as an efficient solvent in microextraction techniques due to balanced hydrophobicity and low water solubility .
    • Comparison : NPOE’s shorter octyl chain and lack of aromatic substituents reduce molecular weight and hydrophobicity compared to the target compound. This makes NPOE more suitable as a solvent in extraction, whereas the target compound’s bulkier structure favors sensor membrane stability .
2-Nitrophenyl Hexyl Ether
  • Structure : Features a hexyl chain instead of dodecyl.
  • Applications : Used in research for its moderate hydrophobicity. Shorter chains may improve solubility in polar matrices but reduce partitioning efficiency in hydrophobic environments .
n-Tetradecyl Ether (Ditetradecyl Ether)
  • CAS : 5412-98-6
  • Formula : C₂₈H₅₈O
  • Molecular Weight : 410.76
  • Comparison: While structurally similar in chain length (tetradecyl vs. dodecyl), the absence of nitro and ethylphenyl groups limits its utility in electronic or optical applications. Primarily used as a nonionic surfactant .
Dodecyl Vinyl Ether (DDVE)
  • Formula : C₁₄H₂₈O
  • Applications: A monomer in polymer synthesis and surfactant production. The vinyl ether group enables polymerization, unlike the nitroaromatic functionality of the target compound .
2-Nitroanisole (2-Nitrophenyl Methyl Ether)
  • CAS : 91-23-6
  • Formula: C₇H₇NO₃
  • Molecular Weight : 153.14
  • Comparison : The methyl group results in lower molecular weight and higher polarity, limiting its use in hydrophobic applications. Primarily employed as a precursor in organic synthesis .
Hexaoxyethylene Dodecyl Ether (C12E6)
  • Structure: Nonionic surfactant with a dodecyl chain and six ethoxy groups.
  • Applications : Forms micelles in aqueous solutions, contrasting with the target compound’s role in solid-state sensors .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Applications
This compound C₂₆H₃₇NO₃ 411.58 Dodecyl, 4-ethylphenyl, 2-nitro Optical sensors, ion-selective membranes
2-Nitrophenyl octyl ether (NPOE) C₁₄H₂₁NO₃ 251.32 Octyl, 2-nitro Liquid-phase microextraction
2-Nitrophenyl hexyl ether C₁₂H₁₇NO₃ 223.27 Hexyl, 2-nitro Research applications
n-Tetradecyl ether C₂₈H₅₈O 410.76 Tetradecyl Surfactant
Dodecyl vinyl ether (DDVE) C₁₄H₂₈O 212.37 Dodecyl, vinyl ether Polymer synthesis
2-Nitroanisole C₇H₇NO₃ 153.14 Methyl, 2-nitro Organic synthesis

Key Research Findings

Sensor Performance :

  • The target compound’s extended dodecyl chain and 4-ethylphenyl group enhance π-π interactions in porphyrin-based sensors, improving response times and selectivity for ions like Cl⁻ and Mg²⁺ .
  • NPOE, while effective in microextraction, lacks the structural complexity required for sensor film stability .

Hydrophobicity and Solubility :

  • Longer alkyl chains (e.g., dodecyl in the target compound vs. octyl in NPOE) increase hydrophobicity, reducing water solubility and enhancing compatibility with polymers like PVC .
  • Shorter chains (e.g., hexyl or methyl) improve solubility in polar solvents but limit utility in hydrophobic matrices .

Biological Activity

[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether, with the molecular formula C26H37NO3 and a molecular weight of 411.58 g/mol, is a synthetic compound primarily used as a plasticizer in various applications, particularly in the preparation of ion-selective electrodes (ISEs). This article explores its biological activity, focusing on its interactions within biological systems, mechanisms of action, and relevant research findings.

The synthesis of this compound involves a two-step process:

  • Formation of 4-ethylphenyldodecane : This is achieved by reacting 4-ethylphenol with dodecyl bromide.
  • Esterification : The intermediate is then reacted with 2-nitrophenol in the presence of a base such as potassium carbonate to yield the final ether product .

The compound's lipophilic nature enhances its utility in biological applications, particularly in membrane dynamics and lipid interactions.

The biological activity of this compound is largely attributed to its role as a plasticizer in ion-selective membranes. The mechanism involves:

  • Integration into Membranes : The compound enhances the flexibility and ion selectivity of polymeric matrices used in ISEs. Its lipophilic properties allow it to interact effectively with lipid bilayers, facilitating ion transport across membranes .
  • Ion Selectivity : It has been shown to improve the selectivity coefficients for magnesium ions (Mg²⁺) in ISEs, making it a valuable component in biosensor applications .

Ion Selectivity Studies

Research has demonstrated that this compound exhibits significant ion-selective properties when incorporated into PVC-based membranes. A study measuring selectivity coefficients for various ions showed that the compound effectively enhances the response towards Mg²⁺ ions compared to other cations:

IonSelectivity Coefficient
Mg²⁺1.5
Na⁺0.8
K⁺0.5
Ca²⁺0.6

These coefficients indicate that the compound can be tailored for specific ion detection, making it useful for environmental and clinical diagnostics .

Case Studies

  • Electrode Development : In a study involving solid-contact ISEs, this compound was used to create membranes that demonstrated enhanced stability and sensitivity for magnesium detection under physiological conditions. The electrodes exhibited a Nernstian response with a slope of approximately 29 mV/decade over a concentration range from 10610^{-6} to 10210^{-2} M Mg²⁺ .
  • Biosensor Applications : The compound has been employed in developing biosensors capable of detecting magnesium levels in biological fluids, which is crucial for monitoring various physiological processes. The integration of this ether into sensor designs has led to improved detection limits and response times compared to conventional materials .

Q & A

Q. What physicochemical properties of [12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether are critical for its application in supported liquid membrane (SLM) extraction?

Methodological Answer: Key properties include hydrophobicity (log P ≥ 2), low viscosity, and hydrogen-bonding/dipole-dipole interactions, which facilitate mass transfer in SLMs. Density (~1.04 g/mL), boiling point (197–198°C at 11 mmHg), and molecular weight (251.32 g/mol) influence solvent stability and compatibility with porous polypropylene membranes . Researchers should prioritize these parameters when selecting SLM solvents to optimize analyte recovery and minimize membrane degradation.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of:

  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • FT-IR spectroscopy to identify functional groups (e.g., nitro, ether linkages).
  • NMR (1H and 13C) to verify alkyl chain branching and aryl substitution patterns.
  • Mass spectrometry (Exact Mass: 251.152) to confirm molecular ion peaks and isotopic distribution .

Advanced Research Questions

Q. How does the alkyl chain length in nitrophenyl ether derivatives affect extraction efficiency in electromembrane extraction (EME)?

Methodological Answer: Longer alkyl chains (e.g., octyl vs. pentyl) enhance hydrophobicity, improving partitioning of basic analytes into the SLM. However, excessive chain length increases viscosity, reducing mass transfer rates. For [12-(4-Ethylphenyl)dodecyl] derivatives:

  • Compare recovery rates using 2-nitrophenyl octyl ether (NPOE) (log P = 4.85) versus shorter-chain analogs.
  • Optimize by balancing log P with viscosity measurements (e.g., capillary viscometry) .

Q. What experimental strategies resolve contradictions in solvent selection for SLM-based extractions?

Methodological Answer: Conflicting reports on optimal solvents (e.g., dihexyl ether vs. NPOE) arise from analyte-specific interactions. To address this:

Conduct partial least squares (PLS) regression linking molecular descriptors (e.g., polar surface area, dipole moment) to extraction yields.

Perform solvatochromic analysis using UV-vis spectroscopy to quantify solvent polarity and hydrogen-bonding capacity .

Validate with cross-membrane stability tests under variable pH and voltage conditions .

Q. How can researchers model solute partitioning behavior in this compound/water systems?

Methodological Answer: Use the Abraham solvation parameter model to correlate partition coefficients (log K) with solute descriptors (e.g., excess molar refraction, dipolarity). Key steps:

  • Measure log K via shake-flask experiments with HPLC-UV quantification.
  • Compare results against reference systems (e.g., o-nitrophenyl octyl ether/water) to identify deviations caused by the 4-ethylphenyl-dodecyl substituent .

Q. What mechanistic insights explain the photochemical stability of nitrophenyl ethers under experimental conditions?

Methodological Answer: The nitro group’s electron-withdrawing effect reduces photooxidation. To assess stability:

  • Perform laser flash photolysis with UV-vis/IR detection to track degradation products (e.g., nitroso intermediates).
  • Compare quantum yields of photorelease in polar (acetonitrile) vs. nonpolar (hexane) solvents .

Data Contradiction Analysis

Q. Why do some studies report high extraction efficiency for hydrophobic bases with dihexyl ether, while others favor NPOE?

Resolution: Dihexyl ether may outperform NPOE for analytes with lower log P (<3) due to its moderate polarity, whereas NPOE’s higher log P (4.85) better retains highly hydrophobic analytes. Researchers should:

  • Screen multiple SLM solvents using a central composite design (CCD) .
  • Analyze RSD values to identify solvent-analyte specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether
Reactant of Route 2
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[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether

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